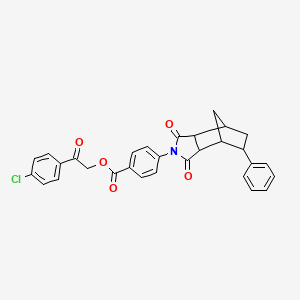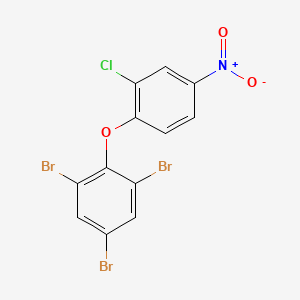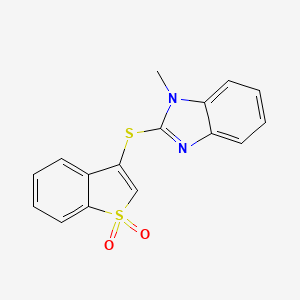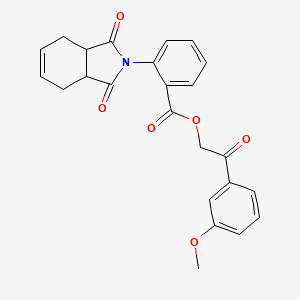
2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate est un composé organique complexe qui présente une combinaison de groupes méthoxyphényl, oxoéthyl et isoindolyl benzoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des composés intermédiaires, qui sont ensuite soumis à des réactions d'estérification et de cyclisation dans des conditions contrôlées. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures d'acyle, les anhydrides et des catalyseurs tels que les acides de Lewis.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe méthoxyphényl peut être oxydé pour former les quinones correspondantes.
Réduction: Le groupe oxoéthyl peut être réduit pour former des dérivés d'alcool.
Substitution: Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation: Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction: Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).
Substitution: Réactifs tels que les halogènes (Cl2, Br2) ou les agents nitrants (HNO3/H2SO4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés d'alcool et les composés aromatiques substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-méthyl-2-oxo-2-phényléthyl 3-(4-méthyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3-méthoxyphényl)propanamide
- éthyl 3-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acétyl]amino}benzoate
Unicité
Le 2-(3-méthoxyphényl)-2-oxoéthyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C24H21NO6 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H21NO6/c1-30-16-8-6-7-15(13-16)21(26)14-31-24(29)19-11-4-5-12-20(19)25-22(27)17-9-2-3-10-18(17)23(25)28/h2-8,11-13,17-18H,9-10,14H2,1H3 |
Clé InChI |
IWFUYMIHNZXSKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4CC=CCC4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)
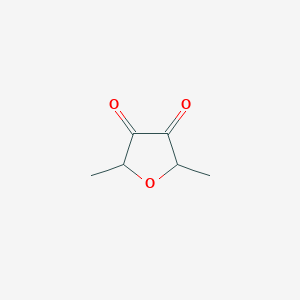

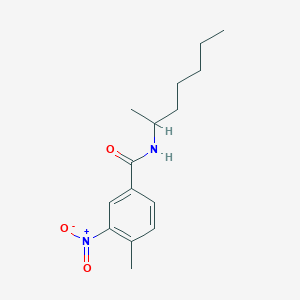

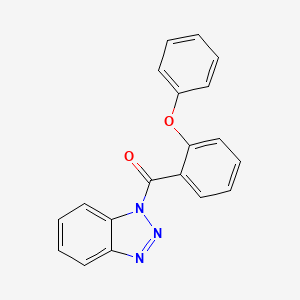
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)

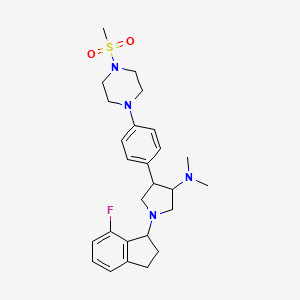
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
